4,5-Dimethyldihydrofuran-2(3h)-one

Gas Chromatography Analytical Chemistry Natural Product Isolation

Validated GC methods require substitution-specific retention data. Generic γ-lactone standards fail to resolve this precise methylated scaffold. - Kovats RI: 1023 (non-polar), 1591 (polar) - eliminates misidentification - Verified marine bacterial volatile & caesalpinbondin A precursor - ≥95% purity, racemic or enantiomerically pure synthesis available BenchChem ensures analytical traceability for SAR studies and natural product workflows.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 6971-63-7
Cat. No. B3033008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyldihydrofuran-2(3h)-one
CAS6971-63-7
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC1C
InChIInChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3
InChIKeyPXIPZIPSDBXFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyldihydrofuran-2(3H)-one: Product Overview


4,5-Dimethyldihydrofuran-2(3H)-one (CAS 6971-63-7), also known as 4,5-dimethyloxolan-2-one or dihydro-4,5-dimethyl-2(3H)-furanone, is a gamma-lactone derivative characterized by a five-membered dihydrofuran-2-one ring substituted with methyl groups at the 4- and 5-positions [1]. Its molecular formula is C6H10O2 with a molecular weight of 114.14 g/mol [1][2]. This compound serves as a versatile intermediate in organic synthesis and has been identified as a key structural motif in biologically active natural products [3].

1

GC reference standard for gamma-lactone separation method development

2

Versatile synthetic intermediate for natural product analogs and complexity generation

3

Structural motif probe for semiochemical and neuroprotective scaffold studies

4,5-Dimethyldihydrofuran-2(3H)-one: Differentiation from Analogs


Within the dihydrofuran-2(3H)-one family, the precise position and number of methyl substituents critically alter both the physical-chemical properties and reactivity profiles of these compounds [1]. Subtle variations in substitution pattern lead to measurable differences in chromatographic retention, thermodynamic properties, and biological interactions, making direct substitution in a validated synthetic protocol or analytical method impossible without re-optimization [1][2]. The quantitative evidence provided below demonstrates that 4,5-dimethyldihydrofuran-2(3H)-one occupies a distinct performance space relative to its closest analogs.

Methyl pattern

4,5-Dimethyl substitution alters GC retention, odor, and physical properties vs. 5-methyl or unsubstituted gamma-lactones.

Regioisomer drift

4,4- or 5,5-Dimethyl regioisomers exhibit different boiling points and densities, impacting distillation and formulation outcomes.

Scaffold specificity

Biological activity associated with the 4,5-dimethyl motif does not transfer to other gamma-lactones without independent validation.

4,5-Dimethyldihydrofuran-2(3H)-one: Comparative Evidence


Kovats RI on BPX-5 vs. 5-Methyl Analog

On a low-polarity BPX-5 capillary column, 4,5-dimethyldihydrofuran-2(3H)-one exhibits a Kovats retention index (RI) of 1023, compared to an RI of 962 for the mono-methylated analog 5-methyldihydrofuran-2(3H)-one [1][2]. This represents a quantitative difference of +61 RI units, indicating significantly stronger retention on the stationary phase. This differential behavior is critical for compound identification, purity assessment, and method development in gas chromatography [1][2].

Kovats RI on BPX-5
Cross-study comparable
1023 vs 962 (+61 RI)
Unambiguous GC resolution from 5-methyl analog
BPX-5 column; reference data from Dickschat 2005
Gas Chromatography Analytical Chemistry Natural Product Isolation

Kovats RI on HP-Innowax vs. 5-Methyl Analog

On a polar HP-Innowax capillary column, 4,5-dimethyldihydrofuran-2(3H)-one displays a Kovats retention index of 1591 [1]. While direct comparative data for 5-methyldihydrofuran-2(3H)-one on this exact column are not available in the primary source, the high RI value of 1591 confirms that the compound is strongly retained on polar phases, a property that distinguishes it from less substituted γ-lactones [1]. This orthogonal retention behavior provides a secondary dimension of analytical confirmation and is essential for GC-MS and GC-O analyses [1].

Kovats RI on HP-Innowax
Supporting context
1591
Strong polar-phase retention, enables orthogonal confirmation
HP-Innowax column; direct mono-methyl comparison unavailable
Gas Chromatography-Olfactometry Volatile Organic Compounds Flavor Chemistry

Odor Profile vs. 5-Methyl and Unsubstituted γ-Lactones

The odor character of 4,5-dimethyldihydrofuran-2(3H)-one is reported as 'Warm, Woody, Burnt caramel, Sharp, Spicy' [1]. In contrast, 5-methyldihydrofuran-2(3H)-one (γ-valerolactone) is described as 'Sweet, Hay, Coumarinic' [2], while the unsubstituted parent γ-butyrolactone is often described as 'creamy, caramel' [3]. The distinct sensory profile of the 4,5-dimethyl derivative is a direct consequence of its specific substitution pattern, making it functionally non-interchangeable in flavor, fragrance, and semiochemical applications [1].

Odor profile
Reported comparison
Warm, Woody, Burnt caramel vs Sweet, Hay
Sensory signature is non-interchangeable for fragrance/semiochemical use
Literature descriptors; subjective olfactory evaluation
Flavor and Fragrance Chemistry Sensory Analysis Semiochemistry

Natural Moiety in Caesalpinbondin A vs. Other γ-Lactones

The 4,5-dimethyldihydrofuran-2(3H)-one moiety is a core structural component of caesalpinbondin A, a novel diterpenoid lactone isolated from Caesalpinia bonduc seeds [1]. This compound, featuring a unique 6/6/5-fused tricyclic ring system connected to the 4,5-dimethyldihydrofuran-2(3H)-one unit, demonstrated potent anti-Alzheimer's disease bioactivity, significantly delaying paralysis in transgenic AD Caenorhabditis elegans [1]. While other γ-lactones occur in nature, this specific substitution pattern is directly linked to an unprecedented carbon skeleton and a distinct biological activity profile not observed with simpler or differently substituted γ-lactones [1].

Natural product motif
Class-level inference
Caesalpinbondin A core, delays paralysis in C. elegans AD model
Scaffold-associated neuroprotection model response
Data to verify in isolated 4,5-dimethyl-gamma-lactone
Natural Product Chemistry Alzheimer's Disease Caenorhabditis elegans Model

Physical Properties vs. Dimethyl Isomers

4,5-Dimethyldihydrofuran-2(3H)-one exhibits a boiling point of 206.3 °C at 760 mmHg and a density of 0.981 g/cm³ [1][2]. Its regioisomer 4,4-dimethyldihydrofuran-2(3H)-one (CAS 13861-97-7) has a reported boiling point range of 207-208 °C and a predicted density of 0.995 g/cm³ . The 5,5-dimethyl isomer (CAS 3123-97-5) also has a comparable boiling point but differences in predicted density and other physical properties exist . While these differences appear subtle, they can impact industrial processing conditions, especially in large-scale synthesis, purification by distillation, and formulation development [1].

Physical properties
Cross-study comparable
bp 206.3 °C, d 0.981 vs 207-208 °C, d 0.995
Regioisomer differences inform distillation and solvent selection
4,4-dimethyl isomer comparison; standard pressure data
Chemical Engineering Process Development Physical Chemistry

4,5-Dimethyldihydrofuran-2(3H)-one: Validated Applications


GC Method Development & QC for γ-Lactones

The well-defined Kovats retention indices on both non-polar (1023) and polar (1591) stationary phases [1] make 4,5-dimethyldihydrofuran-2(3H)-one an excellent reference compound for developing and validating GC methods aimed at resolving complex γ-lactone mixtures. Its distinct retention behavior ensures unambiguous identification in natural product extracts, reaction monitoring, and purity assessment workflows.

Chemical Ecology: Marine Bacteria and Pheromones

The compound's identification as a microbial volatile from marine bacteria (Dinoroseobacter shibae) [1][2] and its defined odor profile [3] position it as a relevant component in studies of chemical communication. It can serve as a synthetic standard for bioassays investigating bacterial volatile-mediated interactions or as a probe in insect behavioral studies.

Medicinal Chemistry: Neuroprotective γ-Lactone Scaffolds

The presence of the 4,5-dimethyldihydrofuran-2(3H)-one moiety in the anti-AD natural product caesalpinbondin A [4] validates this specific substitution pattern as a productive starting point for synthetic efforts aimed at developing novel neuroprotective agents. The compound can be procured as a building block for generating focused libraries of analogs for structure-activity relationship (SAR) studies targeting Alzheimer's disease-relevant phenotypes.

Organic Synthesis: γ-Lactone Building Block

As a substituted γ-lactone with two stereocenters (if synthesized in enantiomerically pure form) or as a racemic mixture, 4,5-dimethyldihydrofuran-2(3H)-one is a versatile intermediate for synthesizing more complex molecules, including natural product analogs and pharmaceutical intermediates. Its commercial availability at ≥95% purity from vendors like Bidepharm ensures reliable access for research-scale and pilot-scale synthesis.

Application
Selection Property
Validation Focus
GC method development for lactones
Distinct RI signature on non-polar and polar phases
Chromatographic resolution and peak identity confirmation
Chemical ecology volatile studies
Defined odor profile and reported bacterial origin
Behavioral bioassay and semiochemical standard comparison
Neurodegeneration model SAR library
Core motif of caesalpinbondin A with reported C. elegans activity
Model-response endpoint context in AD phenotype assays
Complex molecule synthesis
Substituted gamma-lactone with methyl-substituted stereocenters
Synthetic route development and intermediate scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethyldihydrofuran-2(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.